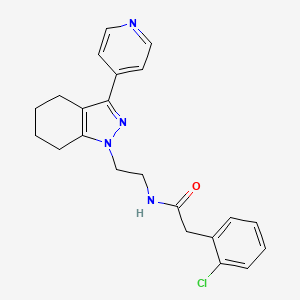

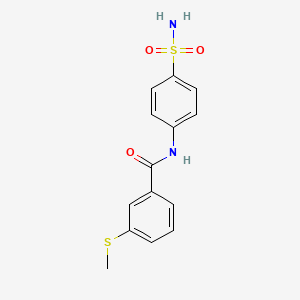

3-(methylthio)-N-(4-sulfamoylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(methylthio)-N-(4-sulfamoylphenyl)benzamide, also known as MSA-2, is a synthetic compound that belongs to the class of sulfonamide derivatives. It has been studied extensively for its potential use in various scientific research applications, including cancer treatment and drug development.

Aplicaciones Científicas De Investigación

Bioanalytical Applications

This compound has been utilized in the synthesis of modular and functional phenyl boronic acid (PBA)-BODIPY dyes . These dyes are significant for their ability to merge the versatility of 3,5-dichloro-BODIPY derivatives with the receptor-like ability of the PBA moiety. The synthesized dyes have potential bioanalytical applicability, which was demonstrated by measuring their binding to glycan chains of antibodies using a Quartz Crystal Microbalance (QCM) .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their inhibitory activity against human carbonic anhydrase isoforms I, II, IX, and XII. These isoforms are cytosolic and transmembrane enzymes associated with various physiological and pathological processes. The derivatives showed promising results as inhibitors, particularly against isoforms II, IX, and XII, which are relevant in tumor progression .

Synthesis of Fluorescent Probes

The compound’s derivatives have been used to create fluorescent probes that can be tethered to the glycan domain of antibodies. This application is crucial for the development of new diagnostic tools and for advancing our understanding of antibody-related biological processes .

Development of Sulfonamide Inhibitors

Sulfonamide derivatives of this compound have been investigated for their potential as inhibitors of metalloenzymes. The secondary amines incorporating sulfonamide groups have shown to be effective in inhibiting human carbonic anhydrase, which is significant for designing new therapeutic agents .

Pharmaceutical Research

In pharmaceutical research, the compound’s derivatives are being studied for their potential use in drug development, particularly as part of the synthesis of compounds with specific binding affinities to target enzymes involved in disease pathways .

Chemical Synthesis

The compound serves as a building block in organic synthesis, contributing to the creation of a variety of chemical entities. Its versatility allows for the development of new synthetic routes and methodologies in organic chemistry .

Enzyme Mechanism Studies

Researchers use derivatives of this compound to study the mechanisms of enzymes, particularly carbonic anhydrases. By understanding how these inhibitors interact with the enzyme, scientists can gain insights into enzyme function and regulation .

Biomarker Development

The compound’s derivatives are being explored for their role in biomarker development. By attaching to specific proteins or cells, they can serve as markers for various diseases, aiding in early detection and diagnosis .

Propiedades

IUPAC Name |

3-methylsulfanyl-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c1-20-12-4-2-3-10(9-12)14(17)16-11-5-7-13(8-6-11)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMIZGNPRPYMKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylthio)-N-(4-sulfamoylphenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine](/img/structure/B2876606.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2876607.png)

![2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2876608.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2876614.png)

![methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N-(2-fluorobenzyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2876619.png)